3-(Furan-3-yl)propanoic acid
Overview
Description
3-(Furan-3-yl)propanoic acid is an organic compound with the molecular formula C7H8O3. It is characterized by a furan ring attached to a propanoic acid moiety.
Mechanism of Action
Target of Action
It is known that furan derivatives, such as 3-(furan-3-yl)propanoic acid, have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
The mode of action of this compound involves the hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The corresponding O,C-diprotonated forms of the starting furan acids and esters are reactive electrophilic species in these transformations .
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential biochemical processes in microbial cells .
Pharmacokinetics
One source mentions that it has high gi absorption , which could impact its bioavailability.
Result of Action
The result of the action of this compound is the suppression of microbial growth, as evidenced by its antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of furan with acrylonitrile followed by hydrolysis to yield the desired product. Another method includes the use of furan-3-carboxaldehyde and malonic acid in the presence of a base, followed by decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts.
Major Products Formed
Oxidation: Furan-3-carboxylic acid.
Reduction: 3-(Furan-3-yl)propanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: Similar structure but with the furan ring attached at the 2-position.
Furan-3-carboxylic acid: Contains a carboxylic acid group directly attached to the furan ring.
3-(2-Furyl)propanoic acid: Another isomer with the furan ring attached at the 2-position
Uniqueness
3-(Furan-3-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRXJNFEKDNZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536285 | |
Record name | 3-(Furan-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90048-04-7 | |
Record name | 3-(Furan-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(furan-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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